molecular formula C14H15BrFN5O B12182601 N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12182601
M. Wt: 368.20 g/mol
InChI Key: SDZZKMUHGIVEEA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the tetrazole ring and the cyclohexanecarboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity and interactions with biological targets.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
  • N-(4-bromo-2-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the specific combination of the bromo and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H15BrFN5O

Molecular Weight

368.20 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H15BrFN5O/c15-10-4-5-12(11(16)8-10)18-13(22)14(6-2-1-3-7-14)21-9-17-19-20-21/h4-5,8-9H,1-3,6-7H2,(H,18,22)

InChI Key

SDZZKMUHGIVEEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=C(C=C(C=C2)Br)F)N3C=NN=N3

Origin of Product

United States

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